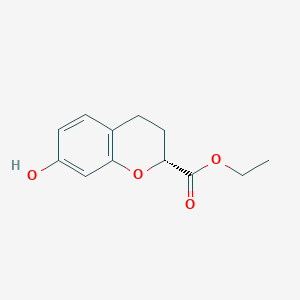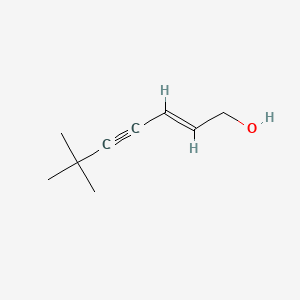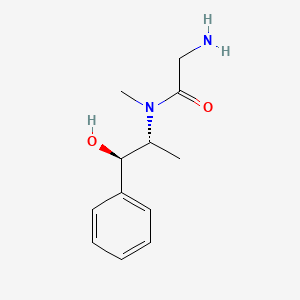
Capreomycin IIA Trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Capreomycin IIA Trihydrochloride is a semi-synthetic aminoglycoside antibiotic derived from Streptomyces capreolus. It is used as a broad-spectrum antibiotic to treat tuberculosis, including multidrug-resistant tuberculosis, and is also used in combination with other antibiotics in the treatment of other serious bacterial infections. Capreomycin IIA Trihydrochloride has been studied extensively in laboratory settings and is known to possess a wide range of pharmacological and biochemical effects.
作用機序
Capreomycin IIA Trihydrochloride works by inhibiting the synthesis of proteins in bacterial cells. It binds to the 30S ribosomal subunit, preventing the formation of the initiation complex and thus preventing the translation of mRNA into proteins. This prevents the bacteria from growing and dividing, ultimately leading to cell death.
Biochemical and Physiological Effects
Capreomycin IIA Trihydrochloride has a wide range of biochemical and physiological effects. In addition to its antibacterial properties, it has been shown to have anti-fungal, anti-inflammatory, and immunomodulatory properties. It has also been shown to have antiviral, anti-tumor, and anti-parasitic properties.
実験室実験の利点と制限
The advantages of using Capreomycin IIA Trihydrochloride in laboratory experiments include its broad-spectrum activity, its stability in aqueous solutions, and its low toxicity. However, there are some limitations to its use in laboratory experiments. It is not effective against Gram-positive bacteria, and it can be toxic to mammalian cells in high concentrations.
将来の方向性
The potential future directions for Capreomycin IIA Trihydrochloride include further research into its antibacterial properties, its potential use in combination with other antibiotics to treat multidrug-resistant bacteria, and its potential use in the treatment of other serious bacterial infections. In addition, further research could be conducted into its anti-fungal, anti-inflammatory, and immunomodulatory properties. Finally, further research could also be conducted into its potential use in the treatment of cancer and other diseases.
合成法
Capreomycin IIA Trihydrochloride is synthesized using a process known as Streptomyces fermentation. This process involves the use of Streptomyces species to produce the antibiotic from a combination of carbohydrates, proteins, and other organic compounds. The fermentation process is carried out in a bioreactor, which is a container that is designed to facilitate the growth of microorganisms in a controlled environment. The fermentation process can take up to several weeks, depending on the strain of Streptomyces used and the temperature of the bioreactor.
科学的研究の応用
Capreomycin IIA Trihydrochloride is used extensively in scientific research applications. It has been used to study the effects of antibiotics on bacterial resistance, as well as the effects of antibiotics on the human immune system. It has also been used to study the effects of antibiotics on the growth and development of microbial communities in the environment. In addition, Capreomycin IIA Trihydrochloride has been used to study the effects of antibiotics on the development of antibiotic-resistant bacteria.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Capreomycin IIA Trihydrochloride involves the condensation of three amino acids, L-arginine, L-methionine, and L-tyrosine, with capreomycin IIB. The resulting intermediate is then treated with hydrochloric acid to yield Capreomycin IIA Trihydrochloride.", "Starting Materials": [ "Capreomycin IIB", "L-arginine", "L-methionine", "L-tyrosine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of Capreomycin IIB with L-arginine, L-methionine, and L-tyrosine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature for 24-48 hours.", "Step 2: Purification of the resulting intermediate by column chromatography using a suitable solvent system such as methanol-chloroform.", "Step 3: Treatment of the purified intermediate with hydrochloric acid in a suitable solvent such as water or methanol at room temperature for 2-4 hours.", "Step 4: Isolation of Capreomycin IIA Trihydrochloride by filtration, washing with a suitable solvent such as water or methanol, and drying under vacuum at room temperature." ] } | |
CAS番号 |
71730-99-9 |
製品名 |
Capreomycin IIA Trihydrochloride |
分子式 |
C₁₉H₃₅Cl₃N₁₂O₇ |
分子量 |
649.92 |
同義語 |
Cyclo[3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-amino-β-alanyl-L-seryl] Trihydrochloride; 1-De[(S)-3,6-diaminohexanoic acid]capreomycin IA Trihydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrazino[1,2-a]azepine, 1,2,3,4,6,7,8,10a-octahydro- (9CI)](/img/structure/B1142067.png)
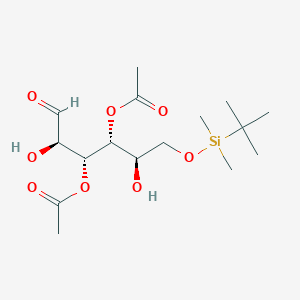
![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)
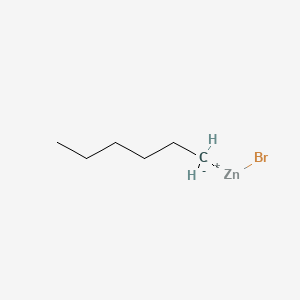
![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)
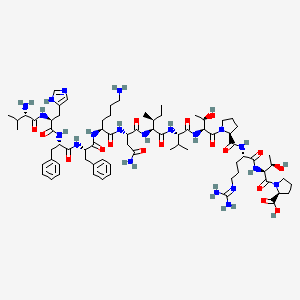
![(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1142088.png)
